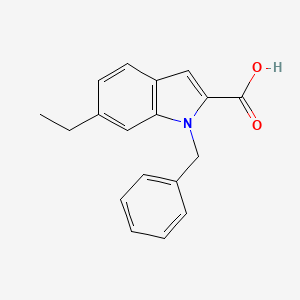

1-Benzyl-6-ethyl-1H-indole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-6-ethylindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-2-13-8-9-15-11-17(18(20)21)19(16(15)10-13)12-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZCZSHAMPIIOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)C=C(N2CC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Benzyl 6 Ethyl 1h Indole 2 Carboxylic Acid

Strategic Approaches for the Synthesis of the Indole (B1671886) Core and Substituents

The construction of the 1-Benzyl-6-ethyl-1H-indole-2-carboxylic acid molecule is a systematic process that begins with the formation of the indole ring, followed by the sequential addition of the benzyl (B1604629), ethyl, and carboxylic acid groups at their respective positions.

The Fischer indole synthesis is a widely utilized and versatile method for the formation of the indole nucleus. organic-chemistry.orgwikipedia.orgbyjus.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound. byjus.comtestbook.comalfa-chemistry.com For the synthesis of a 6-ethyl-1H-indole scaffold, the logical starting materials would be 4-ethylphenylhydrazine and a pyruvate (B1213749) derivative, such as pyruvic acid or ethyl pyruvate. byjus.comnih.gov

The reaction mechanism commences with the formation of the phenylhydrazone, which then tautomerizes to an enamine. wikipedia.orgalfa-chemistry.com An acid catalyst facilitates a nih.govnih.gov-sigmatropic rearrangement, leading to the formation of a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.orgbyjus.com The choice of acid catalyst, which can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃, along with the reaction temperature and solvent, are critical parameters that require optimization to maximize the yield of the desired indole. wikipedia.orgtestbook.com

| Catalyst Type | Examples | Typical Conditions | Reference |

| Brønsted Acids | HCl, H₂SO₄, PPA, p-TsOH | Elevated temperatures | wikipedia.org |

| Lewis Acids | ZnCl₂, BF₃, AlCl₃ | Elevated temperatures | wikipedia.org |

The introduction of the benzyl group at the N1 position of the indole ring is a crucial step in the synthesis of the target molecule. While Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds, N-alkylation of indoles is more commonly achieved through nucleophilic substitution reactions. The indole nitrogen, although less nucleophilic than the C3 position, can be selectively alkylated under appropriate conditions. nih.govmdpi.com

A prevalent method for N-benzylation involves the deprotonation of the indole's N-H bond with a base, followed by reaction with an electrophilic benzyl source like benzyl bromide. rsc.org Classical conditions often employ a strong base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org The choice of base and solvent is critical to favor N-alkylation over the competing C3-alkylation. rsc.org Alternative, milder conditions using bases like potassium hydroxide (B78521) (KOH) in acetone (B3395972) have also been reported to be effective for the N-alkylation of indole esters. nih.gov

| Reagents | Base | Solvent | Temperature | Outcome | Reference |

| Benzyl Bromide | NaH | DMF/THF | 80 °C | Complete N-alkylation | rsc.org |

| Benzyl Bromide | aq. KOH | Acetone | Reflux | High yield of N-benzylated ester | nih.gov |

The regioselective introduction of an ethyl group at the C6 position of the indole ring is a challenging yet essential step. The direct C-H functionalization of indoles has emerged as a powerful tool for this purpose. thieme-connect.com While methods for C6-alkylation exist, they often require specific directing groups on the indole nitrogen or at adjacent positions to achieve the desired regioselectivity. scispace.comacs.org

For instance, ruthenium-catalyzed C6-alkylation has been demonstrated on indole derivatives bearing a pyrimidinyl directing group on the nitrogen and an ancillary ester group at the C3 position. scispace.comacs.org Metal-free approaches using Brønsted acid catalysis have also been developed for the C6-functionalization of 2,3-disubstituted indoles. thieme-connect.comresearchgate.net An alternative to direct C-H functionalization is to start the synthesis with a precursor that already contains the ethyl group, such as 4-ethylaniline (B1216643), which can then be converted to 4-ethylphenylhydrazine for a subsequent Fischer indole synthesis. nih.gov

The final functionalization step is the introduction of a carboxylic acid group at the C2 position of the indole ring. A common and reliable method to achieve this is through the hydrolysis of a corresponding ester, typically an ethyl or methyl ester. The indole-2-carboxylate (B1230498) can be synthesized via the Fischer indole synthesis using an α-ketoester like ethyl pyruvate. nih.govorgsyn.org

The hydrolysis of the ethyl ester to the carboxylic acid is generally accomplished under basic conditions, for example, by refluxing with an aqueous solution of sodium hydroxide or lithium hydroxide. clockss.org Alternatively, direct carboxylation of the indole ring at the C2 position is possible, although less common for this specific position compared to C3. However, methods for the direct carboxylation of indole derivatives at the C2 position using carbon dioxide in the presence of a strong base have been developed. Following the formation of the ester, its conversion to the carboxylic acid can also be achieved by treatment with thionyl chloride followed by the addition of water. nih.gov

Advanced Synthetic Route Development and Optimization

The development of an efficient and selective synthetic route for this compound relies on the principles of chemo- and regioselectivity to control the outcome of each reaction step.

Catalyst Systems in Indole Synthesis (e.g., Transition-Metal Catalysis, Palladium Acetate)

The construction of the indole core of molecules like this compound can be achieved through various synthetic routes, with transition-metal catalysis, particularly using palladium, offering a powerful and versatile approach. Palladium catalysts, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), are widely utilized in the synthesis of substituted indoles. acs.org These methods often involve the cyclization of appropriately substituted anilines. For instance, the synthesis of 2-substituted indoles can be accomplished from unprotected 2-alkynylanilines using Pd(OAc)₂ as the catalyst in an aqueous medium. acs.org

Palladium-catalyzed reactions provide an efficient means for generating aryl C-N bonds through the direct, oxidative functionalization of aryl C-H bonds. nih.govacs.org This strategy can be applied to the synthesis of indole-2-carboxylates from 2-acetamido-3-aryl-acrylates, employing a catalytic Pd(II) source with oxygen as the terminal oxidant. nih.govacs.org The N-benzyl and 6-ethyl substitutions would be incorporated into the starting materials prior to the palladium-catalyzed cyclization. For example, a 4-ethylaniline derivative could be N-benzylated, followed by coupling with a suitable partner to form the precursor for the final cyclization. Substrates bearing a benzyl group on the nitrogen atom have been shown to exhibit good reactivity in palladium-catalyzed reactions for indole synthesis. rsc.org

The general mechanism for such palladium-catalyzed cyclizations often involves the oxidative addition of a C-X (where X is a halide or triflate) or C-H bond to a Pd(0) species, followed by migratory insertion of an alkyne or alkene, and subsequent reductive elimination to form the indole ring and regenerate the Pd(0) catalyst. The choice of ligands, such as Xantphos, can be crucial in optimizing the catalytic efficiency. rsc.org

Table 1: Representative Palladium Catalyst Systems in Indole Synthesis

| Catalyst System | Substrate Type | Key Features |

| Pd(OAc)₂ | 2-Alkynylanilines | Can be performed in aqueous micellar media. acs.org |

| Pd(OAc)₂ / Ligand | 2-Acetamido-3-aryl-acrylates | Aerobic oxidative C-H amination. nih.govacs.org |

| PdCl₂ / Xantphos | 4-Bromoindole derivatives | One-pot synthesis of indole-3-carboxylic acids. rsc.org |

Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on the incorporation of green chemistry principles to minimize environmental impact. In the context of synthesizing this compound, several green strategies can be employed. Multicomponent reactions (MCRs) are a cornerstone of green chemistry, as they allow for the construction of complex molecules in a single step from three or more reactants, thereby reducing waste, saving time, and increasing atom economy. ingentaconnect.com An innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization has been developed for the de novo synthesis of the indole core under mild conditions, using ethanol (B145695) as a solvent and avoiding metal catalysts. ingentaconnect.com

The use of water as a solvent is another key aspect of green chemistry. The synthesis of indole-substituted compounds has been successfully demonstrated in water, often without the need for a catalyst. nih.gov For instance, a three-component reaction of phenylglyoxals, indoles, and malononitrile (B47326) can be carried out under aqueous and catalyst-free conditions. nih.gov Such approaches reduce the reliance on volatile and often toxic organic solvents.

Furthermore, the development of catalytic systems that operate under mild conditions with high efficiency contributes to the greenness of a synthetic route. The use of ionic liquids and deep eutectic solvents (DES) as alternative reaction media is also gaining traction in the synthesis of indole derivatives, as they are often less volatile and can be recycled. researchgate.net

Derivatization Strategies via the Carboxylic Acid Moiety

The carboxylic acid group at the C2 position of this compound is a versatile functional handle for a variety of derivatization reactions.

Esterification Reactions

Esterification of the carboxylic acid can be readily achieved through several methods. The classical Fischer esterification involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid. This is a reversible reaction, and often an excess of the alcohol is used to drive the equilibrium towards the product.

For more sensitive substrates, milder conditions can be employed. The use of coupling reagents to activate the carboxylic acid is a common strategy. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, typically using thionyl chloride or oxalyl chloride, which then readily reacts with an alcohol to form the ester.

Amide Bond Formation

The formation of an amide bond by coupling the carboxylic acid with an amine is a fundamental transformation in medicinal chemistry. This reaction typically requires the activation of the carboxylic acid to overcome the low reactivity of the carboxylate group. A wide array of coupling reagents has been developed for this purpose. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), are commonly used, often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization.

Phosphonium salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HBTU, HATU) are another class of highly efficient coupling reagents. The general principle involves the reaction of the coupling reagent with the carboxylic acid to form a highly reactive activated intermediate, which is then susceptible to nucleophilic attack by the amine. It is noteworthy that the indole nitrogen is significantly less reactive than primary or secondary amines and typically does not participate in amide bond formation under these conditions.

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Byproducts |

| Carbodiimides | DCC, EDCI | Ureas |

| Phosphonium Salts | BOP, PyBOP | Phosphine oxides |

| Uronium/Aminium Salts | HBTU, HATU | Tetramethylurea |

Hydrazide and Hydrazone Synthesis

The carboxylic acid can be converted into a carbohydrazide (B1668358) by reaction with hydrazine (B178648) hydrate (B1144303), often starting from the corresponding ester. The methyl or ethyl ester of the indole-2-carboxylic acid is typically refluxed with hydrazine hydrate in a suitable solvent like ethanol to yield the indole-2-carbohydrazide.

These hydrazides are valuable intermediates for the synthesis of hydrazones. Condensation of the carbohydrazide with various aldehydes or ketones, usually under acidic catalysis, affords the corresponding hydrazone derivatives. This reaction is a versatile method for introducing a wide range of substituents, which can be useful for modulating the biological activity of the molecule.

Transformations on the Indole Nucleus and Benzyl Moiety

Beyond the carboxylic acid group, the indole nucleus and the N-benzyl group of this compound offer further opportunities for chemical modification. The indole ring is electron-rich and susceptible to electrophilic substitution, although the presence of the carboxylic acid at C2 directs substitution to other positions. C-H functionalization reactions, often catalyzed by transition metals like palladium or rhodium, have emerged as powerful tools for the direct introduction of functional groups at various positions of the indole ring, including the less reactive C4-C7 positions of the benzene (B151609) core.

The N-benzyl group can also be the site of chemical transformations. While generally stable, it can be cleaved under certain reductive conditions if desired. More commonly, palladium-catalyzed C3-benzylation of indoles has been reported, which could be a potential, though less direct, route to introduce the benzyl group. nih.govacs.org

Electrophilic Aromatic Substitution Reactions (e.g., Halogenation, Nitration, Sulfonation at C-3 position)

The indole ring is highly susceptible to electrophilic attack, with the C-3 position being the most nucleophilic and kinetically favored site for substitution. The presence of the carboxylic acid group at C-2 can exert a modest deactivating effect, yet the inherent reactivity of the pyrrole (B145914) ring typically ensures that substitution at C-3 proceeds readily.

General Reactivity: Electrophilic aromatic substitution (EAS) on the this compound scaffold is predicted to occur selectively at the C-3 position. The reaction involves the attack of the π-electron system of the indole on an electrophile, leading to a resonance-stabilized cationic intermediate (a σ-complex or arenium ion), followed by deprotonation to restore aromaticity.

Halogenation: Direct halogenation of indoles can be achieved with various reagents. For instance, N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or molecular iodine (I₂) are commonly used to introduce chlorine, bromine, or iodine, respectively, at the C-3 position. These reactions are typically rapid and proceed under mild conditions. The resulting 3-halo-indole derivatives are versatile intermediates, particularly for cross-coupling reactions.

Nitration: Nitration of the indole ring requires careful selection of reagents to avoid harsh acidic conditions that can lead to polymerization or degradation. Milder nitrating agents, such as ethyl nitrate (B79036) in the presence of a Lewis acid or nitronium tetrafluoroborate, are often employed to achieve controlled nitration at the C-3 position.

Sulfonation: Sulfonation at the C-3 position can be accomplished using a mild sulfonating agent like the sulfur trioxide-pyridine complex (SO₃·Py). This reagent avoids the strong acidity of fuming sulfuric acid, which is generally incompatible with the indole nucleus.

Formylation: A notable example of electrophilic substitution is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) at the C-3 position. Using phosphoryl chloride (POCl₃) and dimethylformamide (DMF), the corresponding ester, ethyl 1-benzyl-1H-indole-2-carboxylate, can be converted to ethyl 1-benzyl-3-formyl-1H-indole-2-carboxylate. Subsequent hydrolysis of the ester would yield the target 3-formyl carboxylic acid.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Analogous Indole Scaffolds

| Reaction Type | Reagent(s) | Position of Substitution | Product Class |

| Halogenation | N-Bromosuccinimide (NBS) | C-3 | 3-Bromo-indole |

| Nitration | Ethyl Nitrate / Lewis Acid | C-3 | 3-Nitro-indole |

| Sulfonation | SO₃·Pyridine complex | C-3 | Indole-3-sulfonic acid |

| Formylation | POCl₃ / DMF | C-3 | 3-Formyl-indole |

Oxidation Reactions

The oxidation of this compound can target several parts of the molecule, including the indole nucleus, the ethyl side chain, or the N-benzyl group. The outcome of the reaction is highly dependent on the oxidant and the reaction conditions.

Oxidation of the Indole Nucleus: Strong oxidizing agents can lead to the cleavage of the pyrrole ring. However, controlled oxidation can yield valuable products. For example, oxidation with reagents like periodic acid or ozone followed by a reductive workup can cleave the C2-C3 double bond to form 2-acylaminobenzaldehyde derivatives.

Oxidation of the Ethyl Side Chain: The benzylic methylene (B1212753) group of the C-6 ethyl substituent is susceptible to oxidation. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under appropriate conditions could potentially oxidize the ethyl group to an acetyl group (1-benzyl-6-acetyl-1H-indole-2-carboxylic acid) or, under more forcing conditions, to a carboxylic acid group (1-benzyl-2,6-dicarboxy-1H-indole).

Oxidation of the N-Benzyl Group: While the N-benzyl group is generally stable, strong oxidative conditions could potentially lead to its cleavage or oxidation. However, selective oxidation in the presence of the electron-rich indole ring and the C-6 ethyl group would be challenging.

Table 2: Potential Oxidation Reactions and Products

| Target Site | Oxidizing Agent | Potential Product |

| C2-C3 Bond | 1. O₃; 2. Me₂S | 2-(N-benzylcarboxamido)-4-ethylbenzaldehyde |

| C-6 Ethyl Group | KMnO₄ (controlled) | 1-Benzyl-6-acetyl-1H-indole-2-carboxylic acid |

| C-6 Ethyl Group | KMnO₄ (vigorous) | 1-Benzyl-1H-indole-2,6-dicarboxylic acid |

Reduction Reactions

Reduction of this compound can be directed towards the indole ring or the carboxylic acid group, yielding structurally distinct products.

Reduction of the Indole Ring: The pyrrole ring of the indole nucleus can be selectively reduced to an indoline (B122111) (2,3-dihydroindole). This transformation is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, although this can sometimes be challenging without N-acylation. clockss.org A highly effective method for this reduction is the use of dissolving metals, such as lithium or sodium in liquid ammonia, which selectively reduces the indole-2-carboxylic acid to the corresponding indoline-2-carboxylic acid. google.com

Reduction of the Carboxylic Acid: The carboxylic acid group at the C-2 position can be reduced to a primary alcohol (hydroxymethyl group). This requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (B86392) complex (BH₃·THF). The choice of reagent is critical to avoid the simultaneous reduction of the indole ring. For instance, selective reduction of the carboxylate function in a related indole derivative to a hydroxymethyl group has been achieved using magnesium in methanol. clockss.org

Table 3: Common Reduction Methodologies and Products

| Reaction Type | Reagent(s) | Product |

| Pyrrole Ring Reduction | Li / liq. NH₃ | 1-Benzyl-6-ethylindoline-2-carboxylic acid google.com |

| Catalytic Hydrogenation | H₂, Pd/C (on N-acyl derivative) | N-Acyl-1-benzyl-6-ethylindoline-2-carboxylic acid clockss.org |

| Carboxylic Acid Reduction | LiAlH₄, THF | (1-Benzyl-6-ethyl-1H-indol-2-yl)methanol |

Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, enabling extensive functionalization of the indole core. For this compound, these reactions typically require prior installation of a handle, most commonly a halide (e.g., I, Br) at a reactive position, such as C-3.

Methodology: First, the indole is halogenated at the C-3 position, for example, using N-iodosuccinimide (NIS) to produce 1-benzyl-6-ethyl-3-iodo-1H-indole-2-carboxylic acid. This 3-iodo derivative can then serve as the electrophilic partner in various cross-coupling reactions.

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or ester) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) introduces new aryl or vinyl substituents at C-3.

Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst (e.g., CuI), yields 3-alkynyl indoles. nih.govnih.gov

Heck Coupling: Reaction with an alkene under palladium catalysis introduces a vinyl group at the C-3 position. nih.govnih.gov

Stille Coupling: This reaction involves coupling with an organostannane reagent in the presence of a palladium catalyst.

These reactions allow for the introduction of a wide array of functional groups and structural motifs onto the indole scaffold, significantly expanding its chemical diversity. nih.govnih.gov

Table 4: Cross-Coupling Reactions on a 3-Iodo-1-benzyl-indole Scaffold

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst + Base | 3-Aryl/Vinyl-indole |

| Sonogashira | R-C≡C-H | Pd(0)/Cu(I) catalyst + Base | 3-Alkynyl-indole nih.govnih.gov |

| Heck | Alkene | Pd(0) catalyst + Base | 3-Alkenyl-indole nih.govnih.gov |

| Stille | R-Sn(Bu)₃ | Pd(0) catalyst | 3-Aryl/Vinyl/Alkyl-indole |

Exploration of Pharmacological Activities of 1 Benzyl 6 Ethyl 1h Indole 2 Carboxylic Acid Derivatives

Anticancer Research Applications

Derivatives of 1-benzyl-1H-indole-2-carboxylic acid have demonstrated significant potential as anticancer agents. Their multifaceted mechanisms of action, ranging from inducing cell death to inhibiting key oncogenic pathways, have made them a focal point of extensive research.

Investigation of Cytotoxic Mechanisms

The cytotoxic effects of 1-benzyl-1H-indole-2-carboxylic acid derivatives have been evaluated against a variety of human cancer cell lines. Studies on closely related substituted-N-benzyl-1H-indole-2-carbohydrazides have shown potent cytotoxic activity. For instance, in a study involving a panel of cancer cell lines, several derivatives exhibited moderate to high cytotoxicity. nih.gov The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, was determined for these derivatives, highlighting their potential to kill cancer cells effectively.

One notable derivative, compound 4e from a synthesized series, displayed an average IC50 of 2 µM across MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer) cell lines, indicating significant cytotoxic potential. nih.govmdpi.com The cytotoxic activity of these compounds is often attributed to their ability to interfere with essential cellular processes, leading to cell death.

Table 1: Cytotoxic Activity of Selected Substituted-N-benzyl-1H-indole-2-carbohydrazide Derivatives

| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT-116 IC50 (µM) | Average IC50 (µM) |

|---|---|---|---|---|

| 4e | 1.8 | 2.1 | 2.1 | 2.0 |

| 4g | 3.2 | 3.5 | 3.3 | 3.3 |

| 4i | 4.1 | 4.3 | 4.2 | 4.2 |

| 4k | 2.5 | 2.7 | 2.6 | 2.6 |

Data sourced from a study on substituted-N-benzyl-1H-indole-2-carbohydrazides, which are structurally related to 1-benzyl-6-ethyl-1H-indole-2-carboxylic acid. nih.gov

Apoptosis Induction Pathways

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Derivatives of 1-benzyl-1H-indole-2-carboxylic acid have been shown to be potent inducers of apoptosis. nih.gov Flow cytometry studies on cells treated with these compounds have revealed a significant increase in the population of cells undergoing apoptosis. nih.gov

The induction of apoptosis is often mediated through the activation of caspases, a family of protease enzymes that play a crucial role in the apoptotic cascade. In studies involving indole-2-carboxylic acid benzylidene-hydrazides, several compounds were identified as potent apoptosis inducers through a caspase-based high-throughput screening assay. nih.gov For example, compound 9b in a specific study demonstrated an EC50 value of 0.1 µM in a caspase activation assay in T47D breast cancer cells. nih.gov This indicates a strong ability to trigger the molecular machinery of apoptosis.

Inhibition of Cell Proliferation and Cell Cycle Modulation

In addition to inducing cell death, 1-benzyl-1H-indole-2-carboxylic acid derivatives can also inhibit the uncontrolled proliferation of cancer cells. They often achieve this by interfering with the cell cycle, the series of events that take place in a cell leading to its division and duplication.

Research on indole-2-carboxylic acid benzylidene-hydrazides has shown that these compounds can cause cell cycle arrest, particularly at the G2/M phase. nih.gov This phase is a critical checkpoint before a cell enters mitosis. By arresting the cell cycle at this stage, the compounds prevent the cancer cells from dividing and multiplying. For instance, the screening hit, 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide, was found to arrest T47D cells in the G2/M phase. nih.gov

Molecular Targets in Oncogenesis (e.g., HIF-1α, EGFR, tubulin)

The anticancer effects of 1-benzyl-1H-indole-2-carboxylic acid derivatives are rooted in their ability to interact with specific molecular targets that are crucial for cancer cell survival and proliferation.

Tubulin: Some indole (B1671886) derivatives have been found to inhibit the polymerization of tubulin, a protein that is essential for the formation of the mitotic spindle during cell division. nih.govnih.gov By disrupting tubulin dynamics, these compounds can arrest the cell cycle and induce apoptosis.

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase receptor that is often overexpressed in various cancers and plays a key role in cell growth and proliferation. nih.gov Certain indole-6-carboxylic acid derivatives have been designed and synthesized as EGFR inhibitors, demonstrating promising antiproliferative activity. nih.govresearchgate.net

Hypoxia-Inducible Factor-1α (HIF-1α): While direct inhibition of HIF-1α by this compound derivatives is not extensively documented, the EGFR pathway, a target for some indole derivatives, is known to be an upstream regulator of HIF-1α. nih.gov By inhibiting EGFR, it is plausible that these compounds could indirectly affect HIF-1α activity.

Antimicrobial Research Applications

In addition to their anticancer properties, derivatives of 1-benzyl-1H-indole-2-carboxylic acid have also been investigated for their potential as antimicrobial agents. The rise of antibiotic-resistant bacteria has created an urgent need for new classes of antibacterial drugs, and indole-based compounds have shown promise in this area.

Antibacterial Activity Against Gram-Positive Pathogens (e.g., Staphylococcus aureus)

Several studies have highlighted the potential of indole derivatives as antibacterial agents against Gram-positive bacteria, including the notorious pathogen Staphylococcus aureus. fabad.org.trnih.gov The antibacterial activity of these compounds is often attributed to their ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways. nih.gov

Research on various indole derivatives has demonstrated their efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. nih.gov While specific data on this compound is limited, the broader class of indole-2-carboxylic acid derivatives has shown encouraging results. For example, certain coumarin-containing indole derivatives have exhibited good to excellent in vitro activities against Staphylococcus aureus. fabad.org.tr

Antibacterial Activity Against Gram-Negative Pathogens (e.g., Escherichia coli)

The antibacterial potential of indole-2-carboxamide derivatives, which are closely related to indole-2-carboxylic acids, has been evaluated against several Gram-negative pathogens. Research has demonstrated that specific structural modifications to the indole core can yield compounds with significant inhibitory activity.

For instance, a series of 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides were synthesized and tested against pathogenic bacteria, including Escherichia coli. researchgate.net Several of these compounds exhibited high antibacterial activity, with minimum inhibitory concentration (MIC) values indicating greater potency than standard antibiotics like gentamicin and ciprofloxacin against E. coli and Pseudomonas aeruginosa. researchgate.net The study highlights the importance of the amide substituent in determining the antibacterial efficacy. researchgate.net Specifically, compounds with small, cyclic amine moieties such as piperidine, morpholine, and N-methylpiperazine demonstrated the most potent activity. researchgate.net

The table below summarizes the in vitro antibacterial activity of selected 5-bromoindole-2-carboxamide derivatives against E. coli.

| Compound | R (Amine Moiety) | Minimum Inhibitory Concentration (MIC) vs. E. coli (μg/mL) |

| 7a | Piperidin-1-yl | 0.35 |

| 7b | Morpholin-4-yl | 0.45 |

| 7c | 4-Methylpiperazin-1-yl | 0.55 |

| Gentamicin | - | 3.25 |

| Ciprofloxacin | - | 1.25 |

| Data sourced from Heterocyclic Communications. researchgate.net |

Mechanisms of Microbial Growth Inhibition

The mechanisms through which indole derivatives exert their antimicrobial effects are varied and depend on the specific structural class and the target organism. One of the well-studied mechanisms, particularly in mycobacteria, involves the inhibition of mycolic acid transport. Indole-2-carboxamides have been identified as inhibitors of the Mycobacterial membrane protein large 3 (MmpL3), which is an essential transporter for mycolic acids, crucial components of the mycobacterial cell envelope. nih.govnih.gov By inhibiting MmpL3, these compounds prevent the translocation of trehalose-monomycolate (TMM) to the outer membrane, thereby disrupting cell wall formation and inhibiting bacterial growth. nih.gov

In other bacteria, different mechanisms have been proposed. In silico studies have suggested that indole derivatives can act as antibacterial agents by targeting penicillin-binding proteins (PBPs). nih.gov These proteins are essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. The binding of indole derivatives to PBPs can inhibit their enzymatic activity, leading to compromised cell wall integrity and ultimately cell death. nih.gov

Antiviral Research Applications

Derivatives of the indole-2-carboxylic acid scaffold have shown significant promise as antiviral agents, with research focusing on the inhibition of key viral enzymes involved in the replication cycles of HIV-1 and SARS-CoV-2.

HIV-1 Integrase Strand Transfer Inhibition

HIV-1 integrase is a critical enzyme for viral replication, as it inserts the viral DNA into the host cell's genome. nih.gov Integrase strand transfer inhibitors (INSTIs) are a class of antiretroviral drugs that block this process. rsc.org Indole-2-carboxylic acid has been identified as a potent scaffold for the development of novel INSTIs. mdpi.comnih.govplu.mx

The mechanism of action involves the chelating of two divalent magnesium ions (Mg²⁺) within the active site of the integrase enzyme. nih.govrsc.orgmdpi.comnih.gov The indole core and the C2 carboxyl group of the molecule form a key interaction with these metal ions, which is essential for the catalytic activity of the enzyme. nih.govmdpi.comnih.gov By binding to the active site, these derivatives prevent the strand transfer step of the integration process, effectively halting viral replication. rsc.org Structural optimizations, such as the introduction of a halogenated benzene (B151609) ring at the C6 position or a long-chain substituent at the C3 position of the indole core, have been shown to significantly enhance the inhibitory activity against HIV-1 integrase. nih.govmdpi.comresearchgate.net

The following table presents the inhibitory concentrations (IC₅₀) of representative indole-2-carboxylic acid derivatives against HIV-1 integrase.

| Compound | Modifications | HIV-1 Integrase IC₅₀ (µM) |

| Parent Compound 3 | Core Scaffold | - |

| Derivative 17a | C6 halogenated benzene ring | 3.11 rsc.org |

| Derivative 20a | Optimized C2, C3, and C6 positions | 0.13 nih.govmdpi.comnih.gov |

| Data sourced from RSC Publishing and MDPI. nih.govrsc.orgmdpi.comnih.gov |

HIV-1 Fusion Inhibition Targeting Glycoprotein 41

HIV-1 entry into host cells is mediated by the envelope glycoprotein gp41, which facilitates the fusion of the viral and cellular membranes. nih.govnih.gov This process involves a conformational change in gp41, leading to the formation of a six-helix bundle (6-HB). acs.orgnih.gov Small molecules that can disrupt this formation are of significant interest as HIV-1 fusion inhibitors. nih.gov

A series of indole-based compounds have been developed that target a conserved hydrophobic pocket on the gp41 trimer. nih.govacs.orgharvard.edu By binding to this pocket, these inhibitors prevent the association of the N-heptad repeat (NHR) and C-heptad repeat (CHR) regions of gp41, which is necessary for the formation of the 6-HB. nih.govacs.org This disruption blocks the membrane fusion process and prevents the virus from entering the host cell. acs.org Structure-activity relationship studies have shown that the potency of these inhibitors correlates strongly with their binding affinity for the hydrophobic pocket. nih.govacs.org Optimization of the indole scaffold has led to compounds with submicromolar activity in both cell-cell fusion and viral replication assays. acs.orgnih.govacs.org

| Compound | Description | Binding Affinity (Kᵢ) (µM) | Cell-Cell Fusion Inhibition (EC₅₀) (µM) |

| Compound 7 | Indole ring containing compound | 2.1 | 1.1 nih.gov |

| Compound 6j | 6-6' linked bisindole | 0.6 | 0.2 acs.orgnih.gov |

| Data sourced from PMC and ACS Publications. nih.govacs.orgnih.gov |

Inhibition of Viral Replication Enzymes (e.g., SARS-CoV-2 polymerase, helicase, methyltransferase)

The search for effective therapeutics against SARS-CoV-2 has led to the investigation of indole derivatives as inhibitors of various essential viral enzymes.

Helicase Inhibition: The SARS-CoV-2 non-structural protein 13 (nsp13) is a helicase with a crucial role in viral replication, making it a prime target for antiviral drugs. nih.gov N-benzyl indole derivatives have been identified as inhibitors of the nsp13 helicase, affecting both its RNA unwinding and ATPase activities. nih.govnih.gov Docking studies suggest these compounds bind to an allosteric site in the RecA2 domain of the enzyme. nih.govnih.gov Certain indolyl diketo acid (DKA) derivatives also show low micromolar inhibitory activity against both functions of nsp13. nih.gov

Methyltransferase Inhibition: The SARS-CoV-2 non-structural protein 14 (NSP14) is a guanine-N7 methyltransferase essential for viral RNA cap synthesis. acs.org Inhibition of this enzyme represents a novel antiviral strategy. Systematic structure-activity relationship studies have led to the development of potent non-nucleoside-based inhibitors of NSP14 derived from initial hits that lacked cellular activity. acs.org

Other Enzyme Inhibition: Indole derivatives have also been investigated as inhibitors of other key SARS-CoV-2 enzymes. For example, 5-chloropyridinyl indole carboxylate derivatives have been identified as potent inhibitors of the SARS-CoV-2 chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro), which is vital for processing viral polyproteins. nih.gov These compounds have demonstrated both enzymatic inhibition and antiviral activity in cell-based assays. nih.gov

The table below shows the inhibitory activity of selected indole derivatives against SARS-CoV-2 enzymes.

| Compound Class | Target Enzyme | Activity | Value |

| N-benzyl indole derivatives | nsp13 Helicase | IC₅₀ | < 30 µM nih.govnih.gov |

| Indolyl Diketo Acid (Compound 4) | nsp13 Helicase (Unwinding) | IC₅₀ | 12.69 µM nih.gov |

| Indolyl Diketo Acid (Compound 4) | nsp13 Helicase (ATPase) | IC₅₀ | 12.8 µM nih.gov |

| 5-chloropyridinyl indole-4-carboxylate (1) | 3CLpro (Main Protease) | IC₅₀ | 250 nM nih.gov |

| 5-chloropyridinyl indole-4-carboxylate (1) | Antiviral (VeroE6 cells) | EC₅₀ | 2.8 µM nih.gov |

| Data sourced from PMC and ACS Publications. nih.govnih.govnih.gov |

Anti-Inflammatory Research Applications

Indole derivatives have been explored for their potential anti-inflammatory properties. The mechanism often involves targeting key mediators in inflammatory pathways.

One area of research has focused on the development of indole-2-carboxylic acid derivatives as selective antagonists for the cysteinyl leukotriene 1 (CysLT1) receptor. nih.gov Cysteinyl leukotrienes are potent inflammatory mediators involved in the pathophysiology of asthma and other inflammatory conditions. By blocking the CysLT1 receptor, these compounds can inhibit the effects of leukotrienes, leading to an anti-inflammatory response. A specific derivative, 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid, was identified as a highly potent and selective CysLT1 antagonist with an IC₅₀ value of 0.0059 µM. nih.gov

Other research has involved the synthesis of novel indole derivatives, such as those incorporating an oxoacetyl moiety, and evaluating their anti-inflammatory activity. jbarbiomed.com These studies aim to develop new chemical entities with potential therapeutic applications in inflammatory diseases.

Modulation of Inflammatory Mediators (e.g., Cysteinyl-leukotrienes)

Cysteinyl-leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid mediators derived from arachidonic acid that play a crucial role in inflammatory conditions such as asthma. nih.gov A high-throughput screening campaign identified an indole derivative as having micromolar activity against the CysLT1 receptor. nih.govacs.org This initial finding spurred further investigation into the optimization of indole-2-carboxylic acid derivatives as CysLT1 antagonists. nih.gov The research indicated that the indole-2-carboxylic acid moiety is a unique and essential component for this activity, distinguishing these compounds from other known CysLT1 antagonists. nih.govacs.org

Receptor Antagonism Studies (e.g., CysLT1)

The cysteinyl-leukotriene 1 (CysLT1) receptor is the primary mediator of the pathophysiological effects of CysLTs in asthma. nih.gov Structure-activity relationship studies have led to the discovery of highly potent and selective CysLT1 antagonists based on the indole-2-carboxylic acid scaffold. nih.gov For instance, the derivative known as compound 17k emerged as a particularly effective antagonist. nih.govresearchgate.net

This compound demonstrated significantly more potent CysLT1 antagonist activity in both calcium mobilization and chemotaxis assays compared to the established drug, montelukast. nih.gov The success of these derivatives underscores the importance of the indole-2-carboxylic acid structure in designing novel and effective CysLT1 selective antagonists. nih.gov

| Compound | Target Receptor | IC50 (µM) |

| Derivative 17k | CysLT1 | 0.0059 ± 0.0011 |

| Derivative 17k | CysLT2 | 15 ± 4 |

| Initial Hit (Compound 1) | CysLT1 | 0.66 ± 0.19 |

Neurological and Central Nervous System Applications

The indole-2-carboxylic acid framework has also been a foundation for developing compounds that interact with key receptors in the central nervous system.

NMDA Receptor Antagonism and Glycine (B1666218) Site Modulation

The N-methyl-D-aspartate (NMDA) receptor is a critical component in excitatory synaptic transmission and is implicated in conditions like stroke and epilepsy. nih.gov Its activity is potentiated by glycine, which binds to an allosteric site. nih.gov Indole-2-carboxylic acid (I2CA) has been shown to be a specific and competitive inhibitor of this glycine-potentiated current at the NMDA receptor. nih.gov

Further studies on a series of indole-2-carboxylate (B1230498) derivatives confirmed their ability to inhibit NMDA receptor activity through the glycine modulatory site. nih.gov Electrophysiological analysis demonstrated that these compounds inhibit NMDA receptor activity in a manner that is noncompetitive with NMDA but competitive with glycine. nih.gov Derivatives with a chloro group at the C-6 position and a polar group at the C-3 position of the indole ring showed the highest affinity for the glycine binding site. nih.gov

Allosteric Modulation of Receptors (e.g., Cannabinoid CB1, NMDA)

Allosteric modulation offers a sophisticated mechanism for fine-tuning receptor activity. The indole scaffold has proven to be a valuable template for developing such modulators. The first evidence of an allosteric binding site on the cannabinoid CB1 receptor came from studies on three indole derivatives from Organon Research. nih.govresearchgate.net

One of these compounds, Org27569 (5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide), was identified as a positive allosteric enhancer of agonist binding but functionally acted as a negative allosteric modulator (NAM). nih.govnih.gov These compounds were found to bind to a site on the CB1 receptor that is distinct from the main (orthosteric) binding site, thereby altering the receptor's response to primary ligands. nih.govrealmofcaring.org This dual activity highlights the complex pharmacology of these indole derivatives. nih.gov As mentioned previously, the antagonism of the NMDA receptor by indole-2-carboxylic acid derivatives occurs at the allosteric glycine site, making them allosteric modulators of this receptor as well. nih.gov

| Compound | Receptor | Type of Modulation | Effect |

| Org27569 | Cannabinoid CB1 | Positive Allosteric Modulator (Binding) | Increases agonist binding affinity |

| Org27569 | Cannabinoid CB1 | Negative Allosteric Modulator (Function) | Reduces agonist-induced receptor activation |

| Indole-2-carboxylic acid | NMDA | Competitive Antagonist (at Glycine site) | Inhibits glycine-potentiated receptor current |

Other Therapeutic Areas of Investigation

The versatility of the indole-2-carboxylic acid structure has led to its exploration in other therapeutic contexts, including infectious diseases.

Anti-Parasitic Activity (e.g., against Trypanosoma cruzi)

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant health issue for which new treatments are needed. nih.gov A phenotypic screening of a small molecule library identified three hits with an indole core that were active against the intracellular amastigote form of T. cruzi. nih.govacs.org

This led to the optimization of a series of substituted 1H-indole-2-carboxamides. nih.govdndi.orgnih.gov While medicinal chemistry efforts were able to improve metabolic stability and solubility, these changes did not consistently lead to enhanced potency and plasma exposure. nih.gov Despite these challenges, the best-performing compound from the series demonstrated antiparasitic activity in both acute and chronic mouse models of Chagas disease, confirming the potential of the indole-2-carboxamide scaffold as a starting point for novel anti-trypanosomal agents. nih.govnih.gov

| Compound Series | Target Organism | Activity |

| 1H-Indole-2-carboxamides | Trypanosoma cruzi (intracellular amastigotes) | Moderate in vitro potency and good selectivity over host cells. nih.govacs.org |

Metabolic Enzyme Inhibition (e.g., Fructose-1,6-bisphosphatase)

Metabolic enzymes are critical targets for therapeutic intervention in a variety of diseases, including metabolic disorders like type 2 diabetes. One such key enzyme is Fructose-1,6-bisphosphatase (FBPase), which plays a pivotal role in gluconeogenesis, the process of generating glucose from non-carbohydrate sources. The inhibition of FBPase is a promising strategy for lowering blood glucose levels. nih.gov

Research into indole derivatives has identified them as potential inhibitors of FBPase. Specifically, derivatives of indole-2-carboxylic acid have been investigated for their ability to modulate the activity of this enzyme. nih.gov Studies have shown that modifications to the indole-2-carboxylic acid scaffold can lead to potent FBPase inhibitors. For instance, the introduction of an N-acylsulfonamide group at the 3-position of the indole-2-carboxylic acid structure has resulted in compounds with submicromolar IC50 values. nih.gov

While direct research on this compound derivatives as FBPase inhibitors is not extensively documented in the reviewed literature, the general findings for the indole-2-carboxylic acid class of compounds suggest that derivatives of this specific scaffold could also exhibit inhibitory activity against FBPase. The benzyl (B1604629) group at the 1-position and the ethyl group at the 6-position would influence the compound's steric and electronic properties, which could in turn affect its binding to the allosteric site of the FBPase enzyme. nih.gov

Below is a table summarizing the FBPase inhibitory activity of some representative indole-2-carboxylic acid derivatives from a referenced study. This data illustrates the potential for this class of compounds, although it does not include the specific 1-benzyl-6-ethyl substitution pattern.

| Compound ID | Modification on Indole-2-Carboxylic Acid Scaffold | IC50 (µM) for FBPase Inhibition |

| 22f | N-acylsulfonamide moiety at the 3-position | Submicromolar |

| 22g | N-acylsulfonamide moiety at the 3-position | Submicromolar |

This table is representative of the inhibitory potential of the indole-2-carboxylic acid scaffold against FBPase based on available literature. Specific data for this compound derivatives were not available in the cited sources.

Anti-Platelet Aggregation Activity

Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to thrombotic events such as heart attacks and strokes. Therefore, anti-platelet agents are vital in the prevention and treatment of cardiovascular diseases. Various chemical scaffolds have been explored for their anti-platelet aggregation properties, and indole derivatives have emerged as a promising class of compounds.

Research has demonstrated that certain indole-based hydrazone derivatives can effectively inhibit platelet aggregation induced by agents like arachidonic acid (AA) and collagen. For example, a series of indole-3-carboxaldehyde phenylhydrazones were synthesized and evaluated for their antiplatelet activity. Some of these derivatives showed significant inhibitory effects.

While the provided outline specifies this compound, the available research on anti-platelet activity of indole derivatives often focuses on other substitution patterns, such as those at the 3-position. These studies provide a basis for the potential anti-platelet activity of the broader indole class. The structural features of this compound derivatives, including the lipophilic benzyl and ethyl groups, could influence their interaction with platelet receptors or enzymes involved in the aggregation cascade.

The following table presents data on the anti-platelet aggregation activity of some indole derivatives, highlighting the potential of this heterocyclic system. It is important to note that these are not direct derivatives of this compound but serve to illustrate the established anti-platelet potential of the indole core.

| Compound Derivative | Inducer of Platelet Aggregation | IC50 (µM) |

| Phenylhydrazone of Indole-3-carboxaldehyde | Arachidonic Acid | 10 |

| 4-methoxyphenylhydrazone of Indole-3-carboxaldehyde | Arachidonic Acid | 7.13 |

This table showcases the anti-platelet aggregation activity of certain indole derivatives as found in the literature. Data for derivatives of this compound were not specifically available in the reviewed sources.

Structure Activity Relationship Sar and Mechanistic Studies of 1 Benzyl 6 Ethyl 1h Indole 2 Carboxylic Acid Analogs

Elucidation of Essential Pharmacophores for Biological Efficacy

A pharmacophore represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target and elicit a response. For analogs of 1-benzyl-6-ethyl-1H-indole-2-carboxylic acid, the core pharmacophore often involves a precise arrangement of a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic aromatic region.

One of the most clearly defined pharmacophores for this class comes from its activity as an HIV-1 integrase inhibitor. In this context, the indole (B1671886) nucleus and the C2-carboxylic acid group function as a critical metal-chelating pharmacophore. These two features work in concert to bind to the two divalent magnesium ions (Mg²⁺) within the enzyme's active site. This chelation is a fundamental interaction for inhibiting the strand transfer process, a vital step in the viral life cycle. The indole nitrogen and the oxygen atoms of the carboxylate group form a specific arrangement that is essential for this high-affinity binding to the catalytic metal ions.

Impact of Substituent Variations on Pharmacological Activity

The biological activity of indole-2-carboxylic acid derivatives can be finely tuned by altering the substituents on the indole nucleus, the N-benzyl group, and the carboxylic acid moiety.

The position and nature of substituents on the indole ring are critical determinants of both potency and selectivity. The ethyl group at the C6 position in the parent compound contributes to the molecule's lipophilicity, which can influence cell permeability and interaction with hydrophobic pockets in target proteins.

Studies on various analogs have revealed distinct roles for different positions:

C3-Position: Substitution at this position is important for modulating activity. For instance, in a series of apoptosis inducers, introducing a phenyl group at C3 was found to be crucial for activity. nih.gov In HIV-1 integrase inhibitors, the introduction of a long branch at the C3 position enhanced interactions with a nearby hydrophobic cavity at the active site.

C5-Position: This position is frequently modified to enhance potency. For example, substituting with a methyl or chloro group on certain indole-2-carboxylic acid hydrazides led to a 20-fold increase in apoptotic activity. nih.gov

C6-Position: The C6 position, where the ethyl group resides in the title compound, is a key site for modification. In the context of HIV-1 integrase inhibitors, introducing a halogenated benzene (B151609) ring at C6 was shown to facilitate a π-π stacking interaction with viral DNA, significantly boosting inhibitory activity. This highlights that bulky, hydrophobic groups at this position can exploit specific sub-pockets in a target's binding site.

The table below summarizes the observed effects of various substitutions on the indole nucleus across different biological targets.

| Position | Substituent | Biological Target/Activity | Effect on Activity | Reference |

|---|---|---|---|---|

| C3 | Phenyl | Apoptosis Induction | Increase | nih.gov |

| C3 | Long Alkyl Chain | HIV-1 Integrase | Increase | |

| C5 | Methyl | Apoptosis Induction | Increase | nih.gov |

| C5 | Chloro | Apoptosis Induction | Increase | nih.gov |

| C6 | Halogenated Benzene | HIV-1 Integrase | Increase | |

| C6 | Ethyl | General | Contributes to Lipophilicity |

The N-benzyl group is a defining feature of this class of compounds and plays a significant role in their pharmacological profile. Its primary function is often to occupy a large hydrophobic pocket within the receptor or enzyme, thereby anchoring the molecule and enhancing binding affinity.

Research on N-benzylindole-2-carboxylic acids as antagonists for the CCR2b chemokine receptor has demonstrated the importance of this moiety for high-affinity functional inhibition. nih.gov Similarly, in studies of acetylcholinesterase (AChE) inhibitors, the benzyl (B1604629) substitution at the N1 position of the indole ring was found to significantly increase both potency and selectivity. nih.gov While extensive SAR studies on substitutions of the benzyl ring itself are limited in the public domain, the presence of this large, lipophilic aromatic group is consistently linked to enhanced biological activity. Modifications that alter its size, conformation, or electronic properties (e.g., adding substituents to the phenyl ring) would be expected to modulate receptor fit and binding energy.

The carboxylic acid at the C2 position is a cornerstone of the molecule's identity and activity, primarily due to its ability to act as a hydrogen bond donor and acceptor. As mentioned, it is essential for the metal-chelating activity in HIV-1 integrase inhibitors.

Modification of this group often leads to a radical change in the biological activity profile.

Conversion to Hydrazides: Replacing the carboxylic acid with a benzylidene-hydrazide group transformed the scaffold from an integrase inhibitor into a potent inducer of apoptosis that functions by inhibiting tubulin polymerization. nih.gov This demonstrates that while the indole core is retained, changing the C2 functional group can completely switch the mechanism of action and therapeutic target.

Conversion to Esters and Amides: Esterification or amidation of the carboxylic acid removes its acidic proton and alters its hydrogen bonding capacity. Such changes can be used to create prodrugs or to explore binding interactions in receptors where an acidic group is not required or is detrimental to activity. eurjchem.com

The table below illustrates how modifications to the C2-carboxylic acid group can alter the compound's primary biological activity.

| C2-Functional Group | Primary Biological Activity | Key Interaction | Reference |

|---|---|---|---|

| Carboxylic Acid | HIV-1 Integrase Inhibition | Metal Ion Chelation | |

| Benzylidene-Hydrazide | Apoptosis Induction (Anti-tubulin) | Interaction with Tubulin | nih.gov |

| Ester/Amide | Varied (e.g., Antioxidant) | Hydrogen Bonding (as acceptor only) | eurjchem.com |

Conformational Analysis and Molecular Recognition

The three-dimensional shape (conformation) of this compound and its analogs, along with how they are recognized by their biological targets, are fundamental to their activity. Molecular modeling, NMR spectroscopy, and X-ray crystallography are key techniques used to study these aspects.

The molecule possesses significant conformational flexibility, primarily due to rotation around the single bond connecting the benzyl group to the indole nitrogen. The preferred orientation of the benzyl ring relative to the indole plane can influence how the molecule fits into a binding site. Computational studies and NMR analysis of related N-benzyl systems suggest that there are specific low-energy conformations that are preferred. nih.govresearchgate.net The bioactive conformation—the shape the molecule adopts when bound to its target—is often one of these low-energy states.

Molecular recognition is dictated by a combination of intermolecular forces. Docking studies have provided insight into how these molecules bind:

Cation-π Interactions: The electron-rich indole ring can form favorable interactions with positively charged residues, such as arginine, in a protein's active site.

Hydrogen Bonds: The carboxylic acid group is a potent hydrogen bond donor and acceptor, forming critical connections with polar amino acid residues like asparagine. acs.org The indole N-H can also act as a hydrogen bond donor.

Hydrophobic Interactions: The benzyl group and the ethyl-substituted benzene ring of the indole core are hydrophobic and preferentially interact with nonpolar regions of the binding pocket, displacing water molecules and contributing favorably to the binding energy.

X-ray co-crystal structures of related indole-2-carboxylic acid derivatives bound to their targets have confirmed these binding modes, revealing, for example, two different binding poses for the indole-2-carboxylic acid moiety that differ by a 180° rotation around the C-N amide bond in Mcl-1 inhibitors. acs.org This highlights the nuanced conformational adjustments that can occur upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For indole derivatives, QSAR models have been successfully developed to predict activity against various targets, including cancer cells and specific enzymes. eurjchem.commdpi.com

These models typically use a set of calculated molecular descriptors to represent the physicochemical properties of the molecules. Common descriptors include:

Electronic Descriptors: Such as atomic charges and electrostatic potentials, which quantify the electronic aspects of molecule-receptor interactions.

Steric Descriptors: Like molecular volume or surface area, which describe the size and shape of the molecule.

Hydrophobic Descriptors: Such as the partition coefficient (logP), which measures the molecule's lipophilicity.

Topological Descriptors: Which describe the connectivity and branching of the molecular structure.

A typical QSAR study on indole derivatives might use a multiple linear regression (MLR) method to generate an equation of the form:

Biological Activity (e.g., log(1/IC₅₀)) = c₁ * (Descriptor₁) + c₂ * (Descriptor₂) + ... + constant

For instance, a QSAR study on indole derivatives as anticancer agents found that descriptors related to the minimum hydrogen bond interaction energy (minHBint4) and certain topological properties (Wlambda1.unity) were highly correlated with activity. eurjchem.com Such models, once validated, can be used to predict the potency of new, unsynthesized analogs of this compound, thereby guiding synthetic efforts toward more promising compounds and accelerating the drug discovery process.

Investigation of Binding Interactions with Biological Targets

The therapeutic efficacy of any drug candidate is intrinsically linked to its ability to bind effectively and selectively to its biological target. For analogs of this compound, a multifaceted array of non-covalent interactions underpins their binding affinity and specificity. These interactions, including hydrogen bonds, hydrophobic and lipophilic contacts, π-π stacking, and metal chelation, collectively contribute to the stability of the ligand-target complex. Understanding these interactions at a molecular level is paramount for rational drug design and the optimization of lead compounds.

Hydrogen bonds are crucial directional interactions that significantly contribute to the binding affinity and specificity of a ligand for its protein target. In the case of this compound and its analogs, the carboxylic acid moiety at the 2-position of the indole ring is a primary site for hydrogen bonding. This group can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (through the carbonyl oxygen).

Studies on related indole-2-carboxylic acid derivatives have shown that the carboxylic acid can form critical hydrogen bonds with amino acid residues in the active site of enzymes. For instance, in the context of HIV-1 integrase, the carboxyl group has been observed to interact with key residues such as Tyr143 and Asn117. vulcanchem.com Similarly, in other protein targets, this functional group can engage in hydrogen bonding with the side chains of amino acids like asparagine, glutamine, serine, threonine, and tyrosine, or with the peptide backbone amide protons. The indole nitrogen, although often involved in the core structure, can also participate as a hydrogen bond donor, further anchoring the ligand in the binding pocket.

| Functional Group | Interaction Type | Potential Amino Acid Partners |

| Carboxylic Acid (-COOH) | Hydrogen Bond Donor/Acceptor | Asn, Gln, Ser, Thr, Tyr, Arg, His |

| Indole N-H | Hydrogen Bond Donor | Asp, Glu, Carbonyl backbone |

This table illustrates the potential hydrogen bonding interactions of the core functional groups in this compound analogs.

Hydrophobic interactions are a major driving force in the binding of ligands to proteins in an aqueous environment. The structure of this compound possesses significant hydrophobic character, which plays a pivotal role in its binding to biological targets. The benzyl group at the 1-position and the ethyl group at the 6-position are key contributors to these interactions.

| Substituent | Nature of Interaction | Potential Interacting Residues |

| 6-Ethyl group | Hydrophobic/Lipophilic | Ala, Val, Leu, Ile |

| 1-Benzyl group | Hydrophobic/Lipophilic | Leu, Ile, Phe, Trp, Tyr |

| Indole Ring | Hydrophobic | Pro, Met, Cys |

This table summarizes the key hydrophobic and lipophilic interactions expected for this compound analogs.

π-π stacking is a non-covalent interaction that occurs between aromatic rings. The indole nucleus and the benzyl group of this compound provide ample opportunity for such interactions within a protein's active site. These interactions are crucial for the proper orientation and stabilization of the ligand in the binding pocket.

The indole ring can engage in π-π stacking with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. vulcanchem.com Similarly, the benzyl group at the N1-position can also participate in these interactions. These stacking interactions can be either face-to-face or edge-to-face (T-shaped). For instance, in studies of indole derivatives targeting HIV-1 integrase, π-stacking interactions between the indole core and viral DNA bases have been observed. vulcanchem.com The presence of a halogenated benzene ring at the C6 position in some analogs has been shown to effectively bind with viral DNA through π-π stacking, highlighting the importance of this interaction for activity. vulcanchem.com

| Aromatic Moiety | Type of Stacking | Potential Aromatic Partners |

| Indole Ring | Face-to-face, Edge-to-face | Phe, Tyr, Trp, His |

| 1-Benzyl group | Face-to-face, Edge-to-face | Phe, Tyr, Trp, His |

This table outlines the potential π-π stacking interactions for the aromatic systems within this compound analogs.

Many enzymes, known as metalloenzymes, require metal ions for their catalytic activity. The active sites of these enzymes often contain divalent cations such as Mg²⁺, Zn²⁺, or Mn²⁺. The carboxylic acid group at the 2-position of the indole ring in this compound and its analogs is a key functional group capable of chelating these metal ions.

| Chelating Group | Metal Ion | Enzyme Class Example |

| Carboxylic Acid (-COOH) | Mg²⁺, Zn²⁺, Fe²⁺, Mn²⁺ | Integrases, Metallo-β-lactamases |

This table provides examples of metal chelation involving the carboxylic acid moiety of this compound analogs in enzyme active sites.

Computational Chemistry and Molecular Modeling in the Research of 1 Benzyl 6 Ethyl 1h Indole 2 Carboxylic Acid

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the interaction between a small molecule ligand and a protein's binding site.

Molecular docking simulations are crucial for predicting how 1-Benzyl-6-ethyl-1H-indole-2-carboxylic acid and its analogs bind to the active sites of biological targets. These simulations calculate the binding energy, which indicates the affinity of the compound for the protein. For instance, studies on similar benzyl-substituted indoles have demonstrated strong binding energies when docked against targets like tubulin. The indole-2-carboxylic acid moiety is recognized as an essential structural element for ligands targeting receptors like the CysLT1 receptor. nih.gov

Docking analyses of various indole (B1671886) derivatives have shown that the indole ring system allows for high-affinity binding to multiple receptors, influencing various biological pathways. The binding affinity is quantified by scoring functions that estimate the free energy of binding. A lower binding energy value typically corresponds to a more stable ligand-protein complex and higher potential activity.

Below is an illustrative table of binding affinities for representative indole derivatives against a hypothetical protein kinase target, demonstrating how substitutions on the indole scaffold can influence binding.

| Compound | Substitution | Predicted Binding Affinity (kcal/mol) |

| Indole-2-carboxylic acid | None | -6.8 |

| 1-Benzyl-1H-indole-2-carboxylic acid | N1-benzyl | -8.5 |

| This compound | N1-benzyl, C6-ethyl | -9.1 |

| 3-substituted Indole-2-carboxylate (B1230498) | C3 side chain | -8.9 |

Note: Data is representative and for illustrative purposes.

A significant outcome of molecular docking is the identification of specific amino acid residues that are critical for ligand binding. These interactions often involve hydrogen bonds, hydrophobic interactions, and π-π stacking. For indole-based ligands, the aromatic rings of the indole and the benzyl (B1604629) group frequently engage in π-π stacking interactions with aromatic amino acid residues such as Tyrosine (Tyr), Phenylalanine (Phe), and Tryptophan (Trp) within the binding pocket. mdpi.com

Virtual Screening for Identification of Novel Bioactive Compounds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov Using the structure of this compound as a starting point, ligand-based virtual screening can be employed to find other compounds with similar properties that might exhibit comparable or superior activity. nih.gov This approach utilizes the known properties of an active compound to evaluate the suitability of other molecules to bind to a receptor. nih.gov High-throughput virtual screening has made it possible to evaluate millions of potential compounds rapidly, significantly narrowing down the candidates for experimental testing and accelerating the discovery of new bioactive indole derivatives. nih.gov

In Silico ADME Prediction and Lead Optimization

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical phase in drug development. nih.gov In silico ADME models predict these pharmacokinetic properties before a compound is synthesized, helping to identify potential liabilities early in the discovery process. srce.hr For this compound, parameters such as lipophilicity (logP), solubility, metabolic stability, and potential for blood-brain barrier penetration can be estimated using various computational models. srce.hr These predictions are essential for lead optimization, allowing chemists to modify the structure to improve its drug-like properties while maintaining or enhancing its biological activity. rsc.org

The following table shows a sample in silico ADME prediction for the target compound.

| Property | Predicted Value | Optimal Range for Oral Drugs |

| Molecular Weight ( g/mol ) | 279.34 | < 500 |

| LogP (Lipophilicity) | ~3.5 | -0.4 to +5.6 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 2 | < 10 |

| Polar Surface Area (Ų) | 49.9 | < 140 |

Note: Values are estimations based on computational models.

Pharmacophore Modeling

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model for a series of indole-2-carboxylic acid derivatives would typically include features like a hydrogen-bond acceptor (the carboxyl oxygen), a hydrogen-bond donor (the carboxyl hydrogen), and hydrophobic/aromatic regions (the indole and benzyl rings). mdpi.com This model serves as a 3D query to screen compound databases for new molecules that fit the required features, even if they have different underlying chemical scaffolds. nih.gov It is a powerful tool for designing novel compounds with desired biological activity and for understanding the structure-activity relationships within a series of active molecules. mdpi.com

Future Directions and Emerging Research Avenues for 1 Benzyl 6 Ethyl 1h Indole 2 Carboxylic Acid

Development of Novel Synthetic Methodologies for Enhanced Efficiency

While established methods like the Fischer indole (B1671886) synthesis provide a foundation, future efforts will likely focus on developing more efficient, regioselective, and scalable synthetic routes for 1-Benzyl-6-ethyl-1H-indole-2-carboxylic acid and its analogs. vulcanchem.com Current strategies often involve a multi-step process including N-alkylation, C6-substitution, and final ester hydrolysis. vulcanchem.commdpi.com Innovations may draw from recent advancements in catalysis and one-pot reaction strategies.

Table 1: Comparison of Potential Synthetic Enhancements

| Current Method | Potential Novel Methodology | Key Advantages of Novel Approach |

|---|---|---|

| Multi-step synthesis (N-alkylation, C6-alkylation, hydrolysis) vulcanchem.com | Palladium-catalyzed one-pot synthesis acs.org | Increased efficiency, reduced reaction time, modular assembly. |

| Fischer indole synthesis followed by functionalization vulcanchem.com | C-H activation strategies | Direct installation of functional groups, improved atom economy. |

Exploration of Polypharmacology and Multi-Target Directed Ligands

The traditional "one molecule, one target" paradigm is often insufficient for treating complex, multifactorial diseases like Alzheimer's or cancer. mdpi.com The emerging field of polypharmacology focuses on developing Multi-Target-Directed Ligands (MTDLs) that can modulate multiple biological targets simultaneously to achieve a synergistic therapeutic effect and reduce the risk of drug-drug interactions. nih.govmdpi.com

The this compound scaffold is an attractive candidate for MTDL design. Indole derivatives have been investigated as inhibitors of various enzymes, including cholinesterases and monoamine oxidases, which are key targets in neurodegenerative diseases. mdpi.com Future research could involve designing hybrid molecules that combine the indole core of this compound with other pharmacophores to create single chemical entities that hit multiple disease-related pathways. researchgate.netnih.gov For instance, derivatives could be designed to simultaneously inhibit acetylcholinesterase (AChE) and target beta-amyloid plaque deposition in the context of Alzheimer's disease research. mdpi.comresearchgate.net

Integration with Advanced High-Throughput Screening Platforms

High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds to identify potential drug candidates. frontiersin.org The core structure of this compound can serve as a template for generating large chemical libraries for HTS campaigns. Specifically, indole-2-carboxylic acid derivatives have been successfully identified as potent inducers of apoptosis through cell-based caspase HTS assays. nih.govresearchgate.net

Future research will likely involve synthesizing a diverse library of analogs of this compound, with variations in the benzyl (B1604629) and ethyl groups, and screening them against a wide array of biological targets. Integrating HTS with advanced techniques like high-content imaging and phenotypic screening can provide deeper insights into the compound's effects on cellular pathways and functions, accelerating the discovery of novel therapeutic leads for various diseases, including cancer. nih.gov

Table 2: HTS Applications for Indole-2-Carboxylic Acid Derivatives

| Screening Target/Assay | Potential Therapeutic Area | Key Findings from Related Compounds |

|---|---|---|

| Caspase Activation Assay nih.gov | Oncology | Identification of potent apoptosis inducers. |

| HIV-1 Integrase Inhibition nih.govnih.gov | Virology | Discovery of inhibitors of the strand transfer step of integration. |

| CysLT₁ Receptor Binding nih.gov | Inflammation / Asthma | Identification of potent and selective antagonists. |

Application in Fragment-Based Drug Discovery and Design

Fragment-Based Drug Discovery (FBDD) is a powerful strategy that starts by identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. frontiersin.org These fragments are then grown or linked together to create more potent, lead-like molecules. The 1H-indole-2-carboxylic acid moiety itself is an ideal fragment due to its size and proven ability to interact with various protein targets. nih.gov

This core has been successfully used in FBDD approaches to develop selective inhibitors of the anti-apoptotic protein Mcl-1. nih.govnih.gov Researchers deconstructed a known inhibitor to the 1H-indole-2-carboxylic acid fragment and then systematically "grew" the molecule to optimize its binding affinity and selectivity. nih.gov Future FBDD projects could use this compound or its core components as starting points. By exploring how modifications to the benzyl and ethyl groups affect binding to specific targets, researchers can rationally design highly potent and selective inhibitors for a range of proteins implicated in disease. nih.gov

Elucidation of Undiscovered Biological Activities and Mechanisms

While the indole-2-carboxylic acid scaffold is known for certain activities, the specific biological profile of this compound remains largely unexplored. Future research should focus on systematically screening this compound to uncover novel biological functions and elucidate their underlying mechanisms of action. The indole ring system is known to interact with multiple receptors and influence various biological pathways.

Based on the activities of structurally related compounds, promising areas of investigation include:

Antiviral Activity : Indole-2-carboxylic acid derivatives have been identified as novel inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. nih.govnih.gov The core structure chelates with magnesium ions in the enzyme's active site. nih.gov

Anti-inflammatory Properties : Similar indole structures are known to modulate inflammatory pathways. nih.gov Research could explore the potential of this compound as a selective antagonist for targets like the cysteinyl-leukotriene (CysLT) receptors, which are involved in inflammatory conditions. nih.gov

Anticancer Activity : Various indole derivatives exhibit antiproliferative and cytotoxic effects on cancer cell lines. nih.govmdpi.com Studies have identified indole-based compounds that induce apoptosis by inhibiting tubulin polymerization. nih.gov Investigating the effect of this compound on cancer cell proliferation and its mechanism of action could reveal new therapeutic potential.

Q & A

Q. How to analyze trace impurities using HPLC-MS?